molecular formula C8H5N5O B254976 tetrazolo[1,5-a]quinoxalin-4(5H)-one CAS No. 29067-85-4

tetrazolo[1,5-a]quinoxalin-4(5H)-one

Cat. No.: B254976
CAS No.: 29067-85-4
M. Wt: 187.16 g/mol
InChI Key: SECOVEPJEIBBPV-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-a]quinoxalin-4(5H)-one (CAS 235-27-8) is a high-value synthetic building block in organic and medicinal chemistry. Its primary research application lies in its role as a versatile precursor for complex nitrogen-containing heterocycles. It serves as a stable, masked precursor for quinoxaline-azides, participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to form 1,2,3-triazoloquinoxalines, which are of significant interest for drug development and materials science . Furthermore, this compound can undergo electroreductive denitrogenation to produce 3-aminoquinoxalin-2(1H)-ones, a transformation achieved under mild, room-temperature electrochemical conditions with a sacrificial zinc anode . A competing reaction pathway, denitrogenative annulation, can also occur under CuAAC conditions, leading to imidazo[1,2-a]quinoxaline scaffolds, which are known for their anticancer and antitumor properties . The molecular formula of the compound is C8H5N5O . This product is intended for research purposes as a key intermediate in the synthesis of novel compounds for biological screening and material applications. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-tetrazolo[1,5-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5O/c14-8-7-10-11-12-13(7)6-4-2-1-3-5(6)9-8/h1-4H,(H,9,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECOVEPJEIBBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=NN=NN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383139
Record name 5H-tetrazolo[1,5-a]quinoxalin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29067-85-4
Record name 5H-tetrazolo[1,5-a]quinoxalin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Tetrazolo 1,5 a Quinoxalin 4 5h One and Its Derivatives

Early and Classical Synthetic Approaches

Initial synthetic routes to the tetrazolo[1,5-a]quinoxaline (B8696438) framework often involved multi-step sequences starting from pre-functionalized quinoxaline (B1680401) precursors. These methods, while foundational, sometimes required harsh conditions or the use of hazardous reagents.

While the direct cyclization of quinoxalinylidene acetates to form the tetrazolo[1,5-a]quinoxalin-4(5H)-one ring system is not extensively documented in early literature, analogous strategies have been applied to similar heterocyclic cores. For instance, the closely related researchgate.netiau.iracs.org-triazolo[1,5-a]quinoxalin-4(5H)-one scaffold has been prepared through the cyclization of methyl 2-amino-2-(3,4-dihydro-2(1H)-quinoxalinylidene) acetate. nih.gov This type of reaction, involving the formation of a new fused ring onto the quinoxaline structure, highlights a classical strategy based on the intramolecular transformation of a suitably substituted quinoxaline derivative.

A more common classical approach involves the ring closure of pre-functionalized quinoxaline intermediates. This strategy typically begins with a quinoxaline ring bearing reactive groups at the 2- and 3-positions, which can then be converted to the fused tetrazole ring.

One established route starts with 2,3-dichloroquinoxaline. iau.ir This precursor is first reacted with a secondary amine, leading to the selective substitution of one chlorine atom. The resulting 2-chloro-3-aminoquinoxaline derivative is then treated with sodium azide (B81097) (NaN₃) in a solvent like dimethylsulfoxide (DMSO) under heating. This sequence results in the substitution of the remaining chlorine atom and subsequent intramolecular cyclization to yield 4-amino substituted tetrazolo[1,5-a]quinoxaline derivatives. iau.ir This method provides a versatile entry point to derivatives functionalized at the 4-position.

Table 1: Synthesis of 4-Amino Tetrazolo[1,5-a]quinoxaline Derivatives

Starting Material Reagents Product Yield Reference
2-Chloro-3-(morpholin-4-yl)quinoxaline Sodium Azide (NaN₃), DMSO 4-(Morpholin-4-yl)tetrazolo[1,5-a]quinoxaline High iau.ir
2-Chloro-3-(piperidin-1-yl)quinoxaline Sodium Azide (NaN₃), DMSO 4-(Piperidin-1-yl)tetrazolo[1,5-a]quinoxaline High iau.ir

This table is generated based on the described synthetic route. Yields are qualitatively described as "high" in the source material.

Another classical method includes the reaction of 2-chloro-3-methylquinoxaline with sodium azide, which also leads to the formation of the tetrazolo[1,5-a]quinoxaline ring system. iau.ir These approaches are dependent on the availability of pre-functionalized and often halogenated quinoxaline starting materials.

Modern and Sustainable Synthesis Protocols

Contemporary research has focused on developing more efficient, sustainable, and atom-economical methods for synthesizing this compound and its derivatives. These modern protocols often utilize catalytic systems and milder reaction conditions.

A significant advancement is the copper-catalyzed [3+2] cycloaddition of azidotrimethylsilane (B126382) (TMSN₃) with quinoxalin-2(1H)-ones. researchgate.net This method allows for the direct C-H functionalization of the quinoxalin-2(1H)-one core at the C-3 position, avoiding the need for pre-functionalized substrates like halogenated quinoxalines. The reaction proceeds under mild conditions and demonstrates compatibility with a variety of functional groups on the quinoxalinone scaffold. researchgate.net

In a reported protocol, the reaction is facilitated by a copper catalyst, with the addition of pivalic acid (PivOH) as an additive and potassium permanganate (KMnO₄) as an oxidant. researchgate.net The reaction sequence is believed to involve the formation of a radical azide, subsequent radical addition to the quinoxalinone, single-electron oxidation, and finally, intramolecular cyclization to furnish the desired product. researchgate.net

Table 2: Copper-Catalyzed Synthesis of this compound Derivatives

Quinoxalin-2(1H)-one Substrate Catalyst/Reagents Conditions Yield Reference
1-Methylquinoxalin-2(1H)-one Cu(OAc)₂, TMSN₃, KMnO₄, PivOH Dichloroethane (DCE), 60 °C Good researchgate.net

This table summarizes findings from studies on the copper-catalyzed synthesis. Specific yields vary depending on the substrate.

In line with the principles of sustainable chemistry, metal-free synthetic pathways have been developed to circumvent the use of potentially toxic and non-recyclable transition metals. researchgate.netresearchgate.net One innovative approach is the use of a convergent paired electrochemical reaction to achieve the [3+2] cycloaddition. researchgate.net

This electrochemical strategy employs azidotrimethylsilane (TMSN₃) and N-heterocycles, such as quinoxalin-2(1H)-ones, in an undivided cell at a constant current. researchgate.net The reaction is performed at room temperature in a mixture of acetonitrile (CH₃CN) and water. A key feature of this method is the cathodic reduction of water to produce a stoichiometric amount of active hydroxyl ions, which facilitates the reaction. researchgate.net This process avoids the need for both metal catalysts and chemical oxidants, offering a green and efficient alternative. researchgate.netresearchgate.net The compatibility with various functional groups is high, and products are typically obtained in moderate to good yields. researchgate.net

The application of green chemistry principles is evident in the evolution of synthetic methods for this compound. The shift from classical methods to modern protocols reflects a conscious effort to improve sustainability.

Key green chemistry aspects include:

Atom Economy: Modern methods, such as the direct C-H functionalization via [3+2] cycloaddition, improve atom economy by avoiding the use of pre-functionalized substrates and the generation of stoichiometric byproducts (e.g., halide salts). researchgate.net

Avoidance of Hazardous Reagents: Newer protocols aim to avoid toxic and explosive reagents. researchgate.net For instance, using TMSN₃ can be preferable to other azide sources, and electrochemical methods eliminate the need for chemical oxidants. researchgate.netresearchgate.net

Use of Catalysis: Copper-catalyzed reactions reduce the amount of reagents needed compared to stoichiometric reactions. researchgate.net

Metal-Free Synthesis: The development of electrochemical and photoredox-catalyzed reactions represents a significant step towards sustainability by eliminating transition metal catalysts, which can be costly, toxic, and difficult to remove from the final product. researchgate.netnih.gov

Benign Solvents: Some modern procedures utilize greener solvents. The electrochemical method, for example, uses a mixture of acetonitrile and water, the latter being the most environmentally benign solvent. researchgate.net

These advancements not only provide more efficient access to the this compound scaffold but also align the synthesis with the broader goals of sustainable chemical manufacturing.

One-Pot and Tandem Reaction Sequences

One-pot and tandem reactions represent an efficient and elegant approach to the synthesis of complex molecules from simple starting materials in a single operation, thereby avoiding the isolation of intermediates.

Oxidative Diazidation and Thermal Fragmentation Approaches

A notable synthetic route to the this compound core involves a two-step sequence initiated by an oxidative diazidation of oxindoles, followed by a thermal fragmentation. This method is particularly advantageous as it obviates the need to isolate potentially hazardous diazide intermediates. researchgate.netresearchgate.net The process typically begins with the reaction of an oxindole derivative with a source of azide, such as sodium azide, in the presence of an oxidizing agent like iodine. This initial step generates a geminal diazidooxindole intermediate. Subsequent heating of the crude reaction mixture, often under microwave irradiation, triggers a fragmentation and cyclization cascade to afford the desired this compound. researchgate.net

Starting MaterialReagentsConditionsProductYield
Oxindole1. I2, NaN32. Microwave Irradiation1. Mild conditions2. ThermalThis compoundGood

Tandem Azide-Alkyne Cycloaddition/Ullmann C-N Coupling Processes

While direct tandem azide-alkyne cycloaddition/Ullmann C-N coupling for the synthesis of this compound is not extensively documented, a closely related and important reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) which utilizes tetrazolo[1,5-a]quinoxalines as precursors for more complex nitrogen-rich quinoxaline-based structures. nih.govd-nb.info This reaction is a powerful tool for derivatization, where the tetrazole ring acts as a masked azide, reacting with terminal alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoloquinoxalines. nih.gov This transformation underscores the synthetic utility of the tetrazolo[1,5-a]quinoxaline scaffold as a building block for creating diverse molecular architectures.

A related tandem approach has been successfully employed for the synthesis of the isomeric researchgate.netresearchgate.netnih.govtriazolo[1,5-a]quinoxalin-4(5H)-ones. This methodology involves the reaction of N-(2-haloaryl)propiolamides with sodium azide in the presence of a copper catalyst. nih.gov The reaction proceeds through a [3 + 2] azide-alkyne cycloaddition followed by an intramolecular Ullmann-type C-N coupling. nih.gov

Reactant 1Reactant 2CatalystConditionsProduct
N-(2-haloaryl)propiolamideSodium AzideCopperTandem reaction researchgate.netresearchgate.netnih.govTriazolo[1,5-a]quinoxalin-4(5H)-one

C-H Functionalization Strategies for Quinoxalin-2(1H)-ones leading to Fused Tetrazoles

Direct C-H functionalization of quinoxalin-2(1H)-ones has emerged as a powerful and atom-economical strategy for the synthesis of tetrazolo[1,5-a]quinoxalin-4(5H)-ones. This approach avoids the need for pre-functionalized substrates. A significant advancement in this area is the copper-catalyzed [3+2] cycloaddition of azidotrimethylsilane (TMSN3) with quinoxalin-2(1H)-ones. researchgate.net This reaction proceeds under mild conditions and demonstrates good functional group tolerance. researchgate.net The reaction mechanism is proposed to involve the formation of a radical azide, which then undergoes radical addition to the quinoxalin-2(1H)-one, followed by single-electron oxidation and intramolecular cyclization. researchgate.net The presence of an additive, such as pivalic acid, has been shown to be beneficial for the reaction, leading to improved yields. researchgate.net

Quinoxalin-2(1H)-one DerivativeAzide SourceCatalyst/AdditiveProduct
1-Methylquinoxalin-2(1H)-oneTMSN3Copper catalyst / Pivalic acid5-Methylthis compound

Derivatization and Functionalization Strategies

The derivatization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. Strategies primarily focus on modifications at the nitrogen atoms and substitution reactions to introduce diverse functional groups.

N-Derivatization and Ester Functionalization

N-derivatization of the this compound core, particularly at the N5 position, allows for the introduction of a wide range of substituents. Alkylation and arylation are common strategies to achieve this. For instance, N-alkylation can be performed using alkyl halides in the presence of a base. A more sustainable approach for N-methylation of the related researchgate.netresearchgate.netnih.gov-triazolo[1,5-a]quinoxalin-4(5H)-one scaffold has been reported using dimethyl carbonate as both a reagent and a solvent. nih.gov N-alkylation of tetrazoles, in general, can be achieved with reagents like benzyl bromide in the presence of a base such as potassium carbonate. mdpi.com

Ester functionalization, while not directly on the this compound core itself, is a relevant strategy for derivatizing precursors or related quinoxaline structures. For example, the esterification of quinoxaline carboxylic acids can be carried out using alcohols in the presence of a catalytic amount of acid. sapub.org

SubstrateReagentConditionsProduct
researchgate.netresearchgate.netnih.gov-Triazolo[1,5-a]quinoxalin-4(5H)-oneDimethyl Carbonate, K2CO3140 °C, closed vesselN-methylated product
N-benzoyl 5-(aminomethyl)tetrazoleBenzyl Bromide, K2CO3Room temperatureN-benzylated product

Nucleophilic Substitution Reactions for Structural Diversification

Nucleophilic substitution reactions provide a versatile platform for introducing a variety of functional groups onto the tetrazolo[1,5-a]quinoxaline skeleton, leading to significant structural diversification. A common strategy involves the use of a suitable leaving group on the quinoxaline ring. For instance, starting from 2,3-dichloroquinoxaline, a sequential reaction with a secondary amine followed by treatment with sodium azide in a warm solvent like dimethylsulfoxide can furnish 4-amino-substituted tetrazolo[1,5-a]quinoxaline derivatives. iau.ir

In a related system, 5-arylthio-tetrazolo[1,5-c]quinazolines, which are tautomers of 2-arylthio-4-azido-quinazolines, readily undergo nucleophilic aromatic substitution reactions. The arylthio group can be displaced by various nucleophiles, including amines, alcohols, and alkylthiols, providing access to a range of 2-substituted-4-azidoquinazolines or their tetrazolo tautomers. rsc.org

Starting MaterialNucleophileProduct
3-Chloro-2-(secondary amine)quinoxalineSodium Azide4-(Secondary amino)tetrazolo[1,5-a]quinoxaline
5-Arylthio-tetrazolo[1,5-c]quinazolineAmines, Alcohols, Alkylthiols2-Substituted-4-azidoquinazolines/tetrazolo tautomers

Schiff's Base Formation from Hydrazino Derivatives

The formation of Schiff's bases from hydrazino derivatives of the tetrazolo[1,5-a]quinoxaline scaffold represents a versatile strategy for the synthesis of a diverse range of new chemical entities. This method typically involves the condensation reaction between a hydrazino-functionalized tetrazolo[1,5-a]quinoxaline and various aldehydes or ketones.

A key intermediate in this synthetic approach is 2-hydrazino-tetrazolo[1,5-a]quinoxaline. Its synthesis begins with the condensation of o-phenylenediamine (B120857) with oxalic acid to yield quinoxaline-2,3-dione. Subsequent chlorination with phosphorus oxychloride affords 2,3-dichloroquinoxaline. This intermediate then undergoes hydrazinolysis to form 3-chloro-2-hydrazino quinoxaline, which is cyclized with sodium azide to produce the crucial 2-hydrazino-tetrazolo[1,5-a]quinoxaline scaffold.

The final step involves the reaction of this hydrazino derivative with a variety of substituted aromatic aldehydes. The condensation reaction is typically carried out by refluxing the reactants in an ethanolic solution with dimethylformamide (DMF). This process leads to the formation of 1-substituted hydrazino-tetrazolo[1,5-a]quinoxalines, which are Schiff's bases. The yields for these reactions are generally good, ranging from 62% to 88%.

The successful formation of the Schiff's base is confirmed through various spectroscopic methods. In ¹H NMR spectroscopy, a key indicator is the disappearance of the NH₂ protons from the starting hydrazino compound and the appearance of a characteristic azomethine (-N=CH) proton peak. Mass spectrometry further confirms the structures by showing molecular ion peaks that correspond to the expected molecular weights of the synthesized compounds.

Detailed research findings from the reaction of 2-hydrazino-tetrazolo[1,5-a]quinoxaline with different aromatic aldehydes are presented below.

CompoundSubstituent (R)Yield (%)Molecular Ion Peak (m/z)
5a2-hydroxy72305
5b4-chloro84323
5c4-methoxy78319
5d3-nitro88334
5e4-nitro86334
5f2-nitro75334
5g4-N,N-dimethyl62332
5h3-hydroxy-4-methoxy68335
5i3,4,5-trimethoxy65379
5j4-hydroxy-3-methoxy70335

Reactivity and Mechanistic Investigations of Tetrazolo 1,5 a Quinoxalin 4 5h One

Tautomerism and Azide-Tetrazole Equilibrium Studies

The defining characteristic of tetrazolo[1,5-a]quinoxalin-4(5H)-one is its existence in a dynamic equilibrium with its isomeric form, 2-azidoquinoxalin-4(5H)-one. This ring-chain tautomerism, known as the azide-tetrazole equilibrium, is a pivotal factor governing its reactivity and has been the subject of extensive investigation.

Spectroscopic and Computational Analysis of Tautomeric Forms

The reversible intramolecular 1,5-dipolar cyclization of the azido (B1232118) group onto the quinoxaline (B1680401) nitrogen atom results in two distinct tautomeric forms: the open-chain azido form and the fused-ring tetrazole form. The balance between these two structures has been elucidated through a combination of spectroscopic techniques and computational modeling.

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are instrumental in observing and quantifying the tautomeric populations. In solution, the signals in the ¹H-NMR spectrum can often be assigned to specific tautomers, with the azido form typically showing signals at a higher field (more upfield) compared to the downfield-shifted signals of the more electron-withdrawing tetrazole ring. mdpi.com

Computational analyses, often employing Density Functional Theory (DFT) at levels such as B3LYP/6-31G**, provide theoretical support for the experimental observations. sci-hub.ru These studies help in evaluating the relative thermodynamic stabilities of the ring (tetrazole) and chain (azido) forms, offering insights into the energetic landscape of the equilibrium. sci-hub.rubeilstein-journals.org Such calculations are crucial for understanding the intrinsic factors that favor one tautomer over the other.

Influence of Solvent and Substituents on Equilibrium Dynamics

The position of the azide-tetrazole equilibrium is not static; it is highly sensitive to external conditions and molecular structure. mdpi.comsci-hub.ru The primary factors influencing the equilibrium dynamics are the solvent's polarity, the presence of substituents on the quinoxaline core, and temperature. mdpi.com

Solvent Effects: The polarity of the solvent plays a critical role in shifting the equilibrium. In polar solvents like DMSO, the equilibrium strongly favors the tetrazole tautomer. mdpi.comrtu.lv This is because polar environments can better stabilize the more polar tetrazole ring. Conversely, in less polar solvents such as CDCl₃, the concentration of the azido tautomer becomes more significant. mdpi.com This shift is readily observable in NMR spectra, where the ratio of signals corresponding to the two forms changes with solvent polarity. rtu.lv

Interactive Table: Solvent Influence on Tautomeric Equilibrium This table illustrates the general trend of solvent polarity on the dominant tautomeric form of related azido-heterocyclic systems.

Solvent PolarityPredominant TautomerRationale
High (e.g., DMSO)TetrazoleStabilization of the more polar tetrazole ring.
Low (e.g., CDCl₃)Azide (B81097)Reduced stabilization of the tetrazole form, increasing the relative population of the azido isomer.

Substituent Effects: The electronic nature of substituents on the quinoxaline ring can also modulate the equilibrium. Electron-withdrawing groups tend to favor the formation of the tetrazole ring, while electron-donating groups may shift the balance towards the azido form. These effects are a consequence of the substituent's influence on the electron density of the heterocyclic system, thereby affecting the nucleophilicity of the ring nitrogen involved in the cyclization.

Rearrangement Reactions and Transformations

The unique structure of this compound and its precursors allows for several rearrangement and transformation reactions, leading to its formation or further conversion.

Thermolytic Transformations of Geminal Diazides to Tetrazolo[1,5-a]quinoxalin-4(5H)-ones

One synthetic pathway to the this compound scaffold involves the thermal treatment of geminal diazides. researchgate.net For instance, the thermolysis of appropriately substituted diazidooxindoles can serve as a route to these tetrazoles. researchgate.net This type of reaction proceeds through the intramolecular rearrangement and cyclization of the azide functionalities, often with the elimination of nitrogen gas, to yield the fused tetrazole ring system. researchgate.net

Denitrogenative Annulation Pathways

The formation of the tetrazole ring from an azide is fundamentally an annulation (ring-forming) process that involves the formal loss of dinitrogen from the reacting azide. A key synthetic method is the copper-catalyzed [3+2] cycloaddition of an azide source, such as azidotrimethylsilane (B126382) (TMSN₃), with a quinoxalin-2(1H)-one derivative. researchgate.net This reaction constitutes a denitrogenative annulation pathway, where the azide adds to the quinoxaline system, leading directly to the stable this compound product under mild conditions. researchgate.net This protocol is valued for its efficiency and tolerance of various functional groups. researchgate.net

Reactions with Specific Reagents and Substrates

The reactivity of this compound is dictated by the azide-tetrazole equilibrium. Although the tetrazole form is often thermodynamically dominant, the presence of even a small concentration of the reactive azido tautomer in solution allows for characteristic azide reactions to occur. acs.orgresearchgate.net Depletion of the azido isomer from the reaction mixture shifts the equilibrium, enabling the complete consumption of the starting material. acs.org

A significant reaction pathway is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.orgresearchgate.net The azido tautomer can react with terminal alkynes in the presence of a copper catalyst to form triazole-linked quinoxalinone derivatives. acs.org This transformation is highly efficient and proceeds smoothly despite the low equilibrium concentration of the azide. acs.org

Furthermore, the azido form can undergo the Staudinger reaction with phosphines. researchgate.net This reaction involves the treatment of the azide with a triaryl- or trialkylphosphine to form an aza-ylide intermediate, which can then be hydrolyzed to a primary amine or undergo other transformations. This demonstrates the utility of the azido tautomer in C-N bond formation and functional group interconversion.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactivity

The tetrazolo[1,5-a]quinoxaline (B8696438) core serves as a masked quinoxalinyl azide, making it a valuable substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. beilstein-journals.orgresearchgate.net This powerful click chemistry reaction provides a straightforward route to 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org The reaction of tetrazolo[1,5-a]quinoxalines with terminal alkynes, catalyzed by copper(I), leads to the formation of 1-(quinoxalin-2-yl)-1,2,3-triazoles. beilstein-journals.orgnih.gov

A notable feature of the CuAAC reactivity of tetrazolo[1,5-a]quinoxalines is the competition with a denitrogenative annulation pathway, which leads to the formation of imidazo[1,2-a]quinoxalines. beilstein-journals.orgresearchgate.net The outcome of the reaction is influenced by the substituents on both the quinoxaline ring and the alkyne, as well as the reaction conditions. beilstein-journals.org

Key Research Findings:

Influence of Substituents: The electronic and steric properties of the substituent at the 4-position of the tetrazolo[1,5-a]quinoxaline ring play a crucial role in directing the reaction pathway. nih.gov Electron-donating groups with low steric hindrance, such as methyl and methoxy (B1213986) groups, tend to favor the formation of the 1,2,3-triazole product. nih.gov Conversely, sterically demanding groups, like isopropyl, promote the formation of the imidazole (B134444) derivative. nih.gov

Effect of Alkyne Concentration: The concentration of the alkyne has been observed to influence the product ratio between the triazole and the imidazole. beilstein-journals.org

Reaction Conditions: Studies have shown that variations in the reaction setup, such as the presence or absence of a base like N,N-diisopropylethylamine (DIPEA), can affect the yields of the desired products. For some substituted tetrazolo[1,5-a]quinoxalines, conducting the reaction in the absence of DIPEA resulted in better yields. beilstein-journals.orgnih.gov

The scope of the CuAAC reaction has been explored with various substituted tetrazolo[1,5-a]quinoxalines and a range of aliphatic and aromatic alkynes, leading to a library of novel 1,2,3-triazoloquinoxaline derivatives. beilstein-journals.org

Table 1: Reactivity of Substituted Tetrazolo[1,5-a]quinoxalines with Hexyne under CuAAC Conditions

Entry R Group on Quinoxaline Product(s) Notes
1 -H 1,2,3-Triazoloquinoxaline Predominant product.
2 -CH₃ 1,2,3-Triazoloquinoxaline Favored formation of the triazole.
3 -OCH₃ 1,2,3-Triazoloquinoxaline Favored formation of the triazole.
4 -iPr Imidazo[1,2-a]quinoxaline Favored formation of the imidazole due to steric hindrance.

Furthermore, the reaction has been extended to bis(tetrazolo)[1,5-a:5',1'-c]quinoxaline, which upon reaction with alkynes under copper(I) triflate catalysis, undergoes both CuAAC and denitrogenative annulation in parallel to form novel triazoloimidazoquinoxalines (TIQs).

Reactivity with Carbanions and Formation of Novel Fused Systems

The reactivity of the tetrazolo[1,5-a]quinoxaline system is not limited to cycloaddition reactions. The N-oxide derivative, tetrazolo[1,5-a]quinoxaline-5-oxide, exhibits interesting reactivity with carbanions, leading to the formation of novel fused heterocyclic systems.

Key Research Findings:

Reaction with β-Diketones and β-Keto Esters: Tetrazolo[1,5-a]quinoxaline-5-oxide reacts with carbanions generated from β-diketones and β-keto esters to yield enaminoketones and enamino esters, respectively.

Formation of Aziridino Fused Systems: In a notable reaction, when tetrazolo[1,5-a]quinoxaline-5-oxide is treated with 3-methyl- or 3-ethyl-pentane-2,4-dione, a racemic mixture of aziridinotetrazoloquinoxaline derivatives is formed. Specifically, the reaction with 3-methylpentane-2,4-dione yields 4-acetyl-4-methyl-3b,4-dihydroazirino[1,2-a]tetrazolo[5,1-c]quinoxaline. The structure of this product, including the trans configuration of the hydrogen atom and the methyl group on the aziridine (B145994) ring, was confirmed by ¹H and ¹³C NMR spectroscopy and X-ray diffraction analysis.

This reactivity with carbanions highlights a different facet of the chemical behavior of the tetrazolo[1,5-a]quinoxaline scaffold, demonstrating its potential for the synthesis of complex, fused heterocyclic structures.

C-3 Functionalization of Quinoxalin-2(1H)-ones in the Context of this compound Synthesis

The synthesis of tetrazolo[1,5-a]quinoxalin-4(5H)-ones often originates from quinoxalin-2(1H)-one precursors. beilstein-journals.org Therefore, the C-3 functionalization of quinoxalin-2(1H)-ones is a critical aspect of accessing a diverse range of substituted tetrazolo[1,5-a]quinoxalin-4(5H)-ones. Direct C-H functionalization at the C-3 position of quinoxalin-2(1H)-ones is an atom-economical and efficient strategy for introducing various functional groups.

Synthetic Strategies:

From o-Phenylenediamine (B120857): A common route to tetrazolo[1,5-a]quinoxalines starts with the condensation of o-phenylenediamine with appropriate reagents to form a quinoxalinone. beilstein-journals.org This is followed by chlorination and subsequent reaction with sodium azide to introduce the tetrazole moiety. beilstein-journals.org

Copper-Catalyzed [3+2] Cyclization: A convenient and efficient method for the synthesis of tetrazolo[1,5-a]quinoxalin-4(5H)-ones involves the copper-catalyzed [3+2] cyclization of quinoxalin-2(1H)-ones with azidotrimethylsilane (TMSN₃). This protocol is compatible with a variety of functional groups.

Tandem Reactions: An approach for the synthesis of beilstein-journals.orgtriazolo[1,5-a]quinoxalin-4(5H)-ones involves a tandem reaction of N-(2-haloaryl)propiolamides with sodium azide, proceeding through a [3+2] azide-alkyne cycloaddition and an intramolecular Ullmann-type C-N coupling.

The ability to functionalize the C-3 position of the quinoxalin-2(1H)-one precursor allows for the introduction of various substituents that can subsequently influence the reactivity of the resulting this compound in reactions such as CuAAC.

Mechanistic Hypotheses and Elucidation of Reaction Pathways

Understanding the mechanistic pathways of the reactions involving this compound is crucial for controlling the product distribution and optimizing reaction conditions.

Mechanistic Insights into CuAAC and Competing Reactions:

Equilibrium with Quinoxalinyl Azide: The tetrazolo[1,5-a]quinoxaline exists in equilibrium with the corresponding 2-azidoquinoxaline (B6189031) isomer. The CuAAC reaction is believed to proceed through the 2-azidoquinoxaline intermediate, which then reacts with the copper acetylide.

Proposed Mechanism for Denitrogenative Annulation: A proposed mechanism for the competing denitrogenative annulation to form imidazo[1,2-a]quinoxalines involves the loss of dinitrogen from the tetrazole ring to form a nitrene intermediate. This nitrene can then undergo subsequent reactions, including cyclization with the alkyne, to form the imidazole ring. The dependency of the product ratio on the alkyne concentration suggests that the alkyne is involved in the product-determining step. beilstein-journals.org Radical trapping experiments have been conducted to probe the involvement of radical pathways, with results suggesting that for the denitrogenative annulation, a radical mechanism as described in some literature is not the operative pathway. beilstein-journals.org

Mechanisms of C-3 Functionalization of Quinoxalin-2(1H)-ones:

Radical Pathways: Many C-3 functionalization reactions of quinoxalin-2(1H)-ones are proposed to proceed through radical-based mechanisms. For instance, the reaction of 1-methylquinoxalin-2(1H)-one with TMSN₃ for the synthesis of this compound is suggested to involve the formation of a radical azide, followed by radical addition, single-electron oxidation, and intramolecular cyclization.

The elucidation of these reaction pathways is an ongoing area of research, with studies focusing on the influence of catalysts, additives, and reaction conditions to selectively favor one pathway over another.

Theoretical and Computational Studies of Tetrazolo 1,5 a Quinoxalin 4 5h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of tetrazolo[1,5-a]quinoxalin-4(5H)-one. These methods predict the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic properties.

Detailed research findings from computational studies on related tetrazole and quinoxaline (B1680401) systems indicate that specific functionals and basis sets are commonly employed for accurate predictions. For instance, the B3LYP functional combined with basis sets like 6-311++G(d,p) has been effectively used to predict molecular geometries, vibrational frequencies (IR), and NMR chemical shifts for novel thiotetrazole derivatives. researchgate.net Such calculations allow for a comparison between theoretical predictions and experimental data, validating the computational models. researchgate.net

The reactivity of the tetrazolo[1,5-a]quinoxaline (B8696438) core can be understood by analyzing calculated electronic parameters such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges. For example, the synthesis of this compound from 1-methylquinoxalin-2(1H)-one has been proposed to proceed through a mechanism involving a radical azide (B81097) intermediate. researchgate.net This suggests a specific electronic susceptibility that can be modeled computationally to understand the favorability of this pathway. The electronic structure dictates the molecule's role as a precursor for other nitrogen-rich heterocycles, as the tetrazole ring can act as a synthon for a quinoxaline-azide. nih.govbeilstein-archives.orgbeilstein-journals.org

Table 1: Common Quantum Chemical Methods in Tetrazole and Quinoxaline Research

Method/Functional Basis Set Applications Reference
B3LYP 6-311++G(d,p) Geometry optimization, vibrational frequencies, NMR chemical shifts researchgate.net
B3LYP 3-21G Torsional barrier determination, stable conformation analysis researchgate.net
CNDO/S-SOS Not Specified Nitrogen shielding calculations for tautomeric studies bohrium.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key determinants of its interaction with other molecules, including biological targets. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule. Quantum chemical methods are used to calculate the potential energy surface as a function of bond rotations, revealing low-energy conformers. researchgate.net

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, providing insights into its conformational landscape and interactions within a solvent or a biological environment like a receptor binding site. While specific MD studies on this compound are not widely reported, research on analogous fused heterocyclic systems demonstrates the utility of this approach. For instance, MD simulations have been performed on pyrazolo[1,5-a]quinazolines, which are 5-deaza analogues, to rationalize their binding affinity at the GABA-A receptor. nih.gov These simulations can explain why certain substitutions lead to a loss of biological activity by revealing unfavorable steric or electronic interactions within the binding pocket. nih.gov Such computational techniques could be applied to this compound to explore its potential as a ligand for various receptors.

Energetic and Thermodynamic Studies of Tautomeric Equilibria

Tautomerism is a critical consideration for many heterocyclic systems, including this compound. The molecule can potentially exist in different isomeric forms that are in equilibrium. A significant equilibrium for this class of compounds is the azide-tetrazole tautomerism, where the fused tetrazole ring can open to form an azido-quinoxaline. beilstein-archives.org

Computational studies are essential for determining the relative energies and thermodynamic stabilities of these tautomers. By calculating the Gibbs free energy of each form, researchers can predict the predominant tautomer under specific conditions. For the related tetrazolo[1,5-a]pyrimidines, an equilibrium between the fused tetrazole and the corresponding 2-azidopyrimidine (B1655621) has been observed. beilstein-archives.org Furthermore, studies on 5-tetrazolones using ¹⁵N NMR spectroscopy and CNDO/S-SOS calculations have shown that these compounds exist almost exclusively in the oxo (keto) form rather than the hydroxy (enol) tautomer in DMSO solution. bohrium.com This suggests that this compound likely exists predominantly in the lactam form as depicted. A derivative, 4-ethoxycarbonylmethylene-4,5-dihydrotetrazolo[1,5-a]quinoxaline, has been shown to exhibit ketimine-enamine tautomerism, which was investigated using IR spectroscopy and chemical reactions. researchgate.net

Computational Mechanistic Investigations of Reaction Pathways

Theoretical calculations are invaluable for mapping the reaction pathways involved in the synthesis and transformation of this compound. By modeling the transition states and intermediates, computational chemists can elucidate reaction mechanisms, predict product selectivity, and rationalize experimental observations.

One key area of investigation is the reaction of tetrazolo[1,5-a]quinoxalines under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. nih.govbeilstein-archives.orgbeilstein-journals.org These reactions can lead to two competing products: the expected 1,2,3-triazoloquinoxalines via a click reaction, and imidazo[1,2-a]quinoxalines through a denitrogenative annulation. nih.govbeilstein-archives.orgbeilstein-journals.org Computational modeling can help to understand the factors that govern this competition. A proposed mechanism suggests that the product ratio depends on the alkyne concentration, which could be explored by calculating the energy barriers for both the cycloaddition and the denitrogenation pathways. beilstein-archives.org

Furthermore, the synthesis of the core scaffold itself has been subject to mechanistic proposals. The reaction of 1-methylquinoxalin-2(1H)-one with azidotrimethylsilane (B126382) (TMSN₃) is thought to involve a sequence of forming a radical azide, radical addition, single-electron oxidation, and finally, intramolecular cyclization. researchgate.net Each of these steps can be modeled computationally to assess its energetic feasibility and to support the proposed mechanism.

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

In silico modeling plays a pivotal role in modern drug discovery by predicting the biological activity of compounds and guiding the synthesis of more potent and selective analogues. For the this compound scaffold, SAR studies can be performed using techniques like pharmacophore modeling and molecular docking.

While direct SAR studies on this compound are limited, extensive research on the broader quinoxaline class provides a strong foundation. Quinoxaline derivatives are known to possess a wide range of biological activities, including anticancer properties. mdpi.com SAR studies on anticancer quinoxalines have revealed key structural features for activity, such as the nature and position of substituents on the quinoxaline ring system. mdpi.com For example, in some series, electron-releasing groups on the aromatic ring enhance activity, while electron-withdrawing groups decrease it. mdpi.com

Molecular docking simulations are used to predict the binding mode and affinity of a ligand within the active site of a biological target. This has been applied to various quinoxaline derivatives, such as quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxides as antimycobacterial agents and pyrazolo[1,5-a]quinoxalin-4-one derivatives as monoamine oxidase (MAO) inhibitors. nih.govnih.gov A study on pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netresearchgate.netbohrium.comtriazine sulfonamides used molecular docking to screen them against several anticancer drug targets, identifying potent inhibitors. mdpi.com These in silico methods could be readily applied to a library of virtual this compound derivatives to predict their potential as inhibitors of various enzymes or as receptor ligands, thereby accelerating the discovery of new therapeutic agents. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1-methylquinoxalin-2(1H)-one
quinoxaline-azide
thiotetrazole
pyrazolo[1,5-a]quinazoline
tetrazolo[1,5-a]pyrimidine
2-azidopyrimidine
5-tetrazolone
4-ethoxycarbonylmethylene-4,5-dihydrotetrazolo[1,5-a]quinoxaline
1,2,3-triazoloquinoxaline
imidazo[1,2-a]quinoxaline
azidotrimethylsilane (TMSN₃)
quinoxaline
quinoxaline-2-carboxamide 1,4-di-N-oxide
pyrazolo[1,5-a]quinoxalin-4-one

Research on "this compound" Remains Limited

Scientific literature extensively covers the synthesis and evaluation of various substituted tetrazolo[1,5-a]quinoxalines. These studies often report promising biological activities for the derivative compounds. For instance, research has indicated that certain derivatives of tetrazolo[1,5-a]quinoxaline exhibit significant inhibitory effects against various cancer cell lines and show activity against both Gram-positive and Gram-negative bacteria. Similarly, related structures like nih.govderpharmachemica.comiau.ir-triazolo[1,5-a]quinoxalin-4(5H)-one derivatives have undergone antimicrobial evaluation.

However, these studies have predominantly focused on elucidating the structure-activity relationships of modified scaffolds, with the aim of optimizing their therapeutic potential. Consequently, the foundational compound, this compound, is often synthesized as a precursor or a reference compound, but its own biological activities are not always independently and thoroughly documented in published research.

This focus on derivatives means that specific data points, such as Minimum Inhibitory Concentration (MIC) values against bacterial and fungal strains, and IC50 values against cancer cell lines for this compound, are not available to populate a detailed analysis as per the requested outline. Mechanistic studies also appear to concentrate on the more potent, substituted analogues.

Therefore, a comprehensive article focusing solely on the biological and medicinal chemistry applications of this compound, as outlined in the initial request, cannot be generated at this time due to the lack of specific research findings for this particular compound in the available scientific literature. Further research dedicated to the biological characterization of this parent compound would be necessary to provide the detailed insights required.

Exploration of Biological and Medicinal Chemistry Applications of Tetrazolo 1,5 a Quinoxalin 4 5h One

Neurological Receptor Modulation Studies

The tetrazolo[1,5-a]quinoxalin-4(5H)-one core structure and its analogs have been extensively studied for their ability to modulate the activity of key neurological receptors, particularly those involved in excitatory amino acid signaling.

Antagonism of Excitatory Amino Acid Receptors (e.g., AMPA, NMDA glycine (B1666218) site)

Derivatives of the closely related 1,2,4-triazolo[1,5-a]quinoxalin-4-one scaffold have shown notable antagonist activity at critical excitatory amino acid receptors. Research has demonstrated that these compounds can act as antagonists for both the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. nih.govresearchgate.net

A series of 4,5-dihydro-1,2,4-triazolo[1,5-a]quinoxalin-4-ones were synthesized and found to possess combined binding activity at both glycine/NMDA and AMPA receptors, highlighting the structural similarities between the binding pockets of these receptor sites. nih.gov This dual activity is a significant finding in the search for neuroprotective agents. Quinoxaline (B1680401) derivatives, in general, are recognized as high-affinity antagonists for the strychnine-insensitive glycine binding sites associated with NMDA receptors. nih.gov Functional antagonism at the NMDA receptor-ion channel complex has been confirmed for selected compounds from these series. nih.gov The antagonism of these receptors is a key strategy in the development of treatments for various neurological disorders. researchgate.net

Ligand Binding Studies and Receptor Affinity

Ligand binding studies have been crucial in elucidating the affinity of this compound derivatives for their target receptors. These studies quantify the strength of the interaction, typically reported as the half-maximal inhibitory concentration (IC₅₀) or the equilibrium inhibition constant (Ki).

For a series of 4,5-dihydro-1,2,4-triazolo[1,5-a]quinoxalin-4-ones, binding affinities were determined for both the glycine/NMDA and AMPA receptors. nih.gov The results revealed that specific structural features are necessary for potent interaction. For instance, high affinity for the glycine/NMDA receptor requires a free acidic functional group at position 2 of the triazolo ring and an electron-withdrawing substituent, such as a chlorine atom, on the benzo-fused portion of the quinoxaline ring. nih.gov

Beyond excitatory amino acid receptors, the versatile triazoloquinoxaline scaffold has been engineered to target other neurological receptors. Derivatives have been designed as potent and selective antagonists of the human A3 adenosine (B11128) receptor (hA3 AR), with some compounds demonstrating high selectivity over the A1 subtype. nih.gov Similarly, quinoxaline-based ligands have been developed that can discriminate between homomeric 5-HT3A and heteromeric 5-HT3AB serotonin (B10506) receptors, a feat achieved through subtle atomic changes on the quinoxaline core. nih.gov

Table 1: Receptor Binding Affinity of Selected 4,5-Dihydro-1,2,4-triazolo[1,5-a]quinoxalin-4-one Derivatives Data extracted from a study on excitatory amino acid antagonists. nih.gov

CompoundSubstituentsGlycine/NMDA Receptor Binding (IC₅₀, µM)AMPA Receptor Binding (IC₅₀, µM)
Derivative A7,8-dichloro, 2-CH₂COOH0.090.48
Derivative B7-nitro, 2-CH₂COOH0.11>10
Derivative C7,8-dichloro, 2-H>100.06
Derivative DH, 2-CH₂COOH1.10>10

Enzyme Inhibition Studies (e.g., Tankyrase Inhibition)

The tetrazoloquinoxaline framework has been identified as a promising scaffold for designing enzyme inhibitors. A notable example is the inhibition of tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. google.commdc-berlin.de Tankyrases are involved in crucial signaling pathways, including the Wnt/β-catenin pathway, which is often dysregulated in various cancers. google.com

Inhibitors of TNKS1/2 function by blocking the enzyme's catalytic domain, preventing the post-translational modification of target proteins and leading to the stabilization of the β-catenin destruction complex. google.com A patent for tetrazoloquinoxaline derivatives describes them as useful tankyrase inhibitors for the treatment of proliferative diseases, among other conditions. google.com Research into 1,2,4-triazole-based tankyrase inhibitors found that incorporating a quinoxaline moiety led to a compound with picomolar (0.63 nM) cellular inhibitory activity, demonstrating the significant contribution of this structural feature to potency. mdc-berlin.de

Table 2: Cellular Activity of Quinoxaline-Containing Tankyrase Inhibitors Data extracted from a study on the development of 1,2,4-triazole-based tankyrase inhibitors. mdc-berlin.de

Compound IDCore Structure MoietyCellular WNT/β-catenin Signaling Reporter Assay (IC₅₀, nM)
24Quinoxaline0.63
256-Fluoroquinoxaline0.65
267-Fluoroquinoxaline0.68
276-Methylquinoxaline0.65
287-Methylquinoxaline0.63

DNA Interaction Studies (e.g., DNA Cleavage)

Derivatives of the this compound scaffold have demonstrated the ability to interact with and, in some cases, cleave DNA. This activity is of significant interest in the development of anticancer agents. Studies on the closely related nih.govgoogle.comnih.gov-triazolo[4,3-a]quinoxalin-4(5H)-ones revealed that these compounds can induce the cleavage of supercoiled plasmid DNA into a relaxed form upon irradiation with UV light. nih.gov

The mechanism of this photoinduced DNA cleavage was found to be dependent on the compound's structure and concentration. nih.gov Mechanistic investigations pointed towards a Type-I photochemical pathway, where the primary reactive oxygen species responsible for the cleavage is the superoxide (B77818) anion radical (O₂⁻). nih.gov Further studies have positioned triazoloquinoxaline derivatives as potent DNA intercalators, a mechanism central to the activity of many established chemotherapeutic agents. nih.govrsc.org The binding affinity of these compounds to DNA has been quantified, with some derivatives showing IC₅₀ values for DNA binding that are comparable to the well-known anticancer drug doxorubicin (B1662922). rsc.org

Table 3: DNA Binding Affinity of Selected nih.govgoogle.comnih.govTriazolo[4,3-a]quinoxaline Derivatives Data extracted from a study on DNA intercalators. rsc.org

Compound IDDNA Binding Assay (IC₅₀, µM)
12d35.33 ± 1.8
12a39.35 ± 3.9
10c42.35 ± 3.9
10d50.35 ± 3.9
Doxorubicin (Reference)31.27 ± 1.8

Advanced Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For the this compound scaffold, SAR studies have been pivotal in optimizing its interactions with various biological targets.

Correlating Structural Modifications with Biological Response

Systematic modification of the tetrazoloquinoxaline core has allowed researchers to map the pharmacophore responsible for specific biological effects.

For Neurological Receptor Modulation: In the context of excitatory amino acid receptor antagonism, SAR studies on 4,5-dihydro-1,2,4-triazolo[1,5-a]quinoxalin-4-ones established clear guidelines for activity. nih.gov For potent glycine/NMDA receptor binding, two features were identified as critical: an acidic moiety (like a carboxylic acid group) at position 2 and electron-withdrawing groups (such as halogens) on the benzo portion of the quinoxaline ring. nih.gov Conversely, removing the acidic group at position 2 while retaining the halo-substituents on the benzo ring shifted the selectivity towards the AMPA receptor. nih.gov Further SAR studies on quinoxalines targeting 5-HT3 receptors revealed that selectivity between the 5-HT3A and 5-HT3AB subtypes could be finely tuned by minor structural changes, such as the addition or removal of a single atom at position 2 of the quinoxaline ring. nih.gov

For Chemical Reactivity and Synthesis: SAR is also influenced by chemical reactivity. Studies on the synthesis of substituted tetrazolo[1,5-a]quinoxalines have shown that the nature of the substituent on the pyrazine (B50134) ring dictates the outcome of subsequent reactions. beilstein-archives.orgnih.gov For example, in copper-catalyzed reactions with alkynes, electron-donating groups with low steric hindrance (like methyl or methoxy) favor the formation of triazole products. beilstein-archives.orgnih.gov In contrast, bulkier groups (like isopropyl) lead to the formation of imidazole (B134444) derivatives instead. beilstein-archives.orgnih.gov This understanding is crucial for the planned synthesis of new derivatives with potentially enhanced or novel biological activities.

Design Principles for Enhanced Bioactivity

The development of this compound derivatives with improved biological and medicinal properties is guided by a set of design principles derived from structure-activity relationship (SAR) studies. These principles focus on the strategic modification of the core scaffold to optimize interactions with biological targets and enhance therapeutic efficacy. Key areas of modification include substitutions on the quinoxaline ring system and alterations of the groups attached to the tetrazole or quinoxalinone moieties.

Research has demonstrated that the introduction of various substituents at different positions of the tetrazolo[1,5-a]quinoxaline (B8696438) nucleus can significantly influence its biological profile, particularly its anticancer and antimicrobial activities. The electronic and steric properties of these substituents play a crucial role in modulating the bioactivity of the resulting compounds.

For instance, studies on a series of quinoxaline derivatives have provided insights that can be extrapolated to the this compound scaffold. It has been observed that the nature of the linker between the quinoxaline core and appended functionalities is critical. The presence of an NH-CO linker at the second position of the quinoxaline nucleus has been shown to increase anticancer activity, whereas aliphatic linkers tend to decrease it. mdpi.com

Furthermore, the substitution pattern on the aromatic rings is a key determinant of bioactivity. Electron-releasing groups, such as methoxy (B1213986) (OCH₃), at various positions on an associated phenyl ring can be essential for potent anticancer activity. mdpi.com Conversely, the introduction of electron-withdrawing groups like a nitro (NO₂) group at the seventh position of the quinoxaline nucleus has been found to diminish activity. mdpi.com

In the context of antimicrobial applications, modifications of the tetrazolo[1,5-a]quinoxaline structure have yielded compounds with significant inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov The substitution at the 4-position of the tetrazolo[1,5-a]quinoxaline system is a focal point for chemical diversification. For example, the conversion of 4-chlorotetrazolo[1,5-a]quinoxaline (B1616043) into various 4-substituted derivatives has been explored to generate libraries of compounds for biological screening. beilstein-journals.org The reactivity at this position is influenced by the electronic nature of the substituent; groups with electron-donating properties or a positive mesomeric effect tend to favor certain reaction pathways, highlighting the importance of substituent choice in the design of new derivatives. beilstein-journals.org

The following tables summarize the structure-activity relationships for derivatives of the broader quinoxaline class, offering valuable design principles applicable to the this compound core.

Table 1: Impact of Linker and Substituent on Anticancer Activity of Quinoxaline Derivatives mdpi.com

Compound/Series Modification Effect on Anticancer Activity
Quinoxaline DerivativesNH-CO linker at position 2Increased activity
Quinoxaline DerivativesAliphatic linkers at position 2Decreased activity
Phenyl-substituted QuinoxalinesElectron-releasing groups (e.g., OCH₃) on phenyl ringEssential for activity
Phenyl-substituted QuinoxalinesElectron-withdrawing groups (e.g., F) on phenyl ringDecreased activity
Quinoxaline DerivativesNO₂ group at position 7Decreased activity

Table 2: Influence of Substituents on the Reactivity and Potential Bioactivity of Tetrazolo[1,5-a]quinoxaline Derivatives beilstein-journals.org

Parent Compound Modification at Position 4 Observed Chemical Behavior/Potential Implication for Design
Tetrazolo[1,5-a]quinoxalineSubstitution with electron-donating groups (e.g., methyl, methoxy)Influences reaction pathways (e.g., favors triazole formation in CuAAC reactions), suggesting a handle for directing synthesis towards desired bioactive scaffolds.
Tetrazolo[1,5-a]quinoxalineSubstitution with various aliphatic and aromatic alkynesDemonstrates compatibility for generating a diverse library of triazoloquinoxalines, expanding the chemical space for biological screening.

These findings underscore the importance of a rational design approach, leveraging established SAR to guide the synthesis of novel this compound analogues with enhanced biological and medicinal potential. The strategic placement of specific functional groups is paramount in achieving the desired therapeutic profile.

Advanced Synthetic Applications and Derivatives of Tetrazolo 1,5 a Quinoxalin 4 5h One

Utilization as a Privileged Scaffold in Drug Discovery

The quinoxaline (B1680401) core is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and antiviral activities. nih.govbeilstein-archives.org The fusion of a tetrazole ring to this quinoxaline nucleus, creating the tetrazolo[1,5-a]quinoxaline (B8696438) system, results in a privileged scaffold that serves as a valuable starting point for the development of novel therapeutic agents. iau.irnih.gov This scaffold's "privileged" status stems from its ability to interact with multiple biological targets, offering a foundation for creating libraries of compounds with diverse pharmacological profiles.

The tetrazolo[1,5-a]quinoxaline framework is considered a key structural template for designing new biologically relevant molecules. nih.govnih.gov For instance, derivatives of tetrazolo[1,5-a]quinoxaline have shown potent anticancer and antimicrobial activities, in some cases exceeding the efficacy of standard drugs like doxorubicin (B1662922) in preclinical studies. nih.gov The inherent bioactivity of this scaffold, combined with the potential for straightforward chemical modification, makes it an attractive platform for medicinal chemists. The tetrazole moiety, in particular, is a well-regarded functional group in drug design, often used as a bioisostere for a carboxylic acid group, which can improve the metabolic stability and pharmacokinetic properties of a drug candidate.

Synthesis of Novel Fused Heterocyclic Systems (e.g., Triazoloquinoxalines, Imidazoquinoxalines)

A key synthetic application of tetrazolo[1,5-a]quinoxalines is their use as precursors for constructing other fused heterocyclic systems, most notably 1,2,3-triazoloquinoxalines and imidazo[1,2-a]quinoxalines. nih.govd-nb.info The tetrazole ring in the tetrazolo[1,5-a]quinoxaline system exists in equilibrium with its open-chain azide (B81097) tautomer, 2-azidoquinoxaline (B6189031). This latent azide functionality can be exploited in various cycloaddition and annulation reactions.

Under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions, tetrazolo[1,5-a]quinoxalines react with a variety of alkynes to yield 1,2,3-triazoloquinoxalines. nih.govbeilstein-archives.org This reaction is a powerful tool for creating a library of triazoloquinoxaline derivatives with diverse substitutions, as a wide range of alkynes are commercially available or readily synthesized.

Interestingly, a competing reaction pathway can lead to the formation of imidazo[1,2-a]quinoxalines through a denitrogenative annulation process. nih.gov The outcome of the reaction, favoring either the triazole or the imidazole (B134444) product, can be influenced by the reaction conditions and the nature of the substituents on both the quinoxaline core and the alkyne. nih.govbeilstein-archives.org For example, substituents with electron-donating properties on the quinoxaline ring tend to favor the formation of the triazole product, while sterically demanding groups can promote the formation of the imidazole. beilstein-archives.org This divergent reactivity provides a valuable method for accessing two distinct classes of fused heterocyclic compounds from a single precursor.

Beyond these, the tetrazolo[1,5-a]quinoxaline scaffold can be a precursor to other fused systems like 1,2,4-triazoloquinoxalines and N-pyrazoloquinoxalines through multistep synthetic sequences often involving a hydrazinoquinoxaline intermediate. nih.gov

Application in Complex Molecule Synthesis

While not extensively reported as an intermediate in the total synthesis of complex natural products, tetrazolo[1,5-a]quinoxalin-4(5H)-one and its derivatives are instrumental in the synthesis of complex, polycyclic heterocyclic molecules that are of significant interest in medicinal chemistry. The ability to use this scaffold to generate diverse and structurally intricate fused ring systems, as detailed in the previous section, represents a key aspect of complex molecule synthesis in the context of drug discovery.

The synthesis of these fused systems often involves multiple bond-forming events in a single pot or a short sequence of reactions, leading to a rapid increase in molecular complexity. For example, the conversion of tetrazolo[1,5-a]quinoxalines to triazoloimidazoquinoxalines (TIQs) demonstrates the construction of a pentacyclic system from a tricyclic precursor. nih.gov Furthermore, the functional handles present on the this compound core, such as the lactam functionality, can be further elaborated to introduce additional complexity and diversity. This strategic use of the scaffold allows for the efficient exploration of chemical space around a biologically relevant core, which is a central theme in modern synthetic and medicinal chemistry.

Development of Derivatives with Enhanced or Modified Properties

A significant area of research focuses on the synthesis of derivatives of this compound with the aim of enhancing or modifying its inherent biological and physicochemical properties. This is typically achieved by introducing various substituents at different positions of the heterocyclic core and studying the resulting structure-activity relationships (SAR).

For instance, the introduction of different amino groups at the 4-position of the tetrazolo[1,5-a]quinoxaline ring system has been shown to modulate the antimicrobial and anticancer activities of the resulting compounds. iau.irnih.gov The nature of the substituent can have a profound impact on the biological activity, with some derivatives showing significantly enhanced potency compared to the parent compound.

Another approach to modifying the properties of these compounds is through the formation of metal complexes. The triazoloquinoxaline ligands, synthesized from tetrazolo[1,5-a]quinoxaline precursors, can coordinate with metals like rhenium to form novel organometallic complexes. nih.gov These complexes exhibit altered absorption and electrochemical properties compared to the free ligands, opening up possibilities for their application in areas such as catalysis and optoelectronics. nih.gov

The derivatization of the iau.irnih.govresearchgate.net-triazolo[1,5-a]quinoxalin-4(5H)-one core at the endocyclic amide nitrogen and at other positions has been systematically explored to overcome synthetic challenges and to generate novel chemical entities with potential antimicrobial activity. nih.gov These studies provide valuable insights into the SAR of this class of compounds, guiding the design of future derivatives with improved therapeutic potential.

Q & A

Basic: What are the common synthetic routes for tetrazolo[1,5-a]quinoxalin-4(5H)-one, and how do their conditions affect yield?

Methodological Answer:

  • Hydrolysis of 4-chlorotetrazolo[1,5-a]quinoxaline : Reacting 4-chloro derivatives with KOH in DMSO/H₂O (25°C, 45 min) followed by acidification yields the 4-oxo product with 97% yield . This method is efficient but requires precise pH control during workup.
  • Copper-catalyzed tandem reactions : Using N-(2-haloaryl)propiolamides with sodium azide under Cu catalysis enables [3+2] cycloaddition and intramolecular Ullmann coupling. Yields depend on halide reactivity (I > Br > Cl) and solvent polarity .
  • Electrochemical decarboxylation : Sustainable synthesis via electrochemical annulation of quinoxalin-2-ones with N-arylglycines. This method avoids transition metals and achieves moderate yields with low energy consumption .

Basic: How to characterize this compound derivatives using spectroscopic methods?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include NH protons (δ ~12.5 ppm in DMSO-d₆) and aromatic protons (δ 7.4–8.3 ppm). Carbonyl resonances appear at ~151 ppm .
  • HRMS : Confirm molecular formulas using exact mass measurements (e.g., C₈H₅N₅O: calcd. 186.0415, observed 186.0412) .
  • IR Spectroscopy : Stretching vibrations for C=O (~1666 cm⁻¹) and tetrazole rings (~1704 cm⁻¹) are diagnostic .

Advanced: What strategies optimize regioselectivity in cyclization reactions involving tetrazolo[1,5-a]quinoxaline scaffolds?

Methodological Answer:

  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF) favor intramolecular N-arylation over competing pathways. Lower temperatures reduce side product formation .
  • Substituent effects : Electron-withdrawing groups on the quinoxaline ring direct cyclization to specific positions. For example, methoxy groups at C4 increase stability of intermediates .
  • Catalyst tuning : Copper(I) iodide enhances regioselectivity in azide-alkyne cycloadditions by stabilizing transition states .

Advanced: How do electrochemical synthesis methods compare to traditional catalytic approaches for constructing tetrazoloquinoxaline cores?

Methodological Answer:

  • Sustainability : Electrochemical methods eliminate need for metal catalysts (e.g., Cu) and use ethanol as both solvent and pre-catalyst, reducing waste .
  • Yield and scalability : Traditional methods (e.g., hydrolysis) achieve higher yields (~97%) but require stoichiometric acids/bases. Electrochemical routes (~70–80% yield) are scalable with lower energy input .
  • Functional group tolerance : Electrochemical conditions are less sensitive to oxidizing/reducing groups compared to copper-catalyzed reactions .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

Methodological Answer:

  • Receptor binding assays : Radioligand displacement studies (e.g., A₃ adenosine receptors) quantify antagonism using ³H-labeled ligands. EC₅₀ values <5 μM indicate potency .
  • Cell migration assays : Test CX3CR1 antagonism in breast cancer models by measuring fractalkine-induced ERK phosphorylation inhibition .
  • Antimicrobial screening : Use broth microdilution against Gram-positive/negative bacteria (e.g., Bacillus subtilis) and fungi (e.g., Candida albicans) .

Advanced: How can computational modeling inform the design of tetrazoloquinoxaline-based receptor modulators?

Methodological Answer:

  • Molecular docking : Identify binding poses with opioid receptors (e.g., hKOR) by simulating hydrogen bonds (e.g., T111 residue interactions). Compounds 3d and 3g showed high affinity via π-π stacking and H-bonding .
  • QSAR studies : Correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity. Electron-donating groups (e.g., -OCH₃) enhance receptor binding .

Advanced: What are the mechanistic insights into the ring-opening and re-cyclization processes during functionalization of tetrazolo[1,5-a]quinoxalines?

Methodological Answer:

  • Acid/base-mediated pathways : Basic conditions (KOH/DMSO) hydrolyze tetrazole rings to form intermediates, which re-cyclize upon acidification. NMR monitoring confirms transient species .
  • Oxidative aromatization : Copper(II) acetate promotes dehydrogenation of dihydro intermediates to aromatic products. Oxygen atmosphere accelerates this step .

Basic: What functional groups can be introduced at specific positions of the tetrazoloquinoxaline core, and what reagents are required?

Methodological Answer:

  • C4 modification : React 4-chloro derivatives with amines (e.g., dimethylamine) in DMF to install -NMe₂ (94% yield) .
  • C8 halogenation : Use NBS or NCS in CCl₄ under light for bromination/chlorination. Regioselectivity is controlled by steric hindrance .
  • Methoxy groups : Employ NaOMe in methanol for nucleophilic substitution at activated positions (e.g., C4) .

Advanced: How to address contradictions in reported synthetic yields or product distributions for tetrazolo[1,5-a]quinoxaline derivatives?

Methodological Answer:

  • Parameter optimization : Screen temperature, solvent, and catalyst loading. For example, higher KOH equivalents (5 equiv) improve hydrolysis yields .
  • Byproduct analysis : Use LC-MS to trace side products. Competing pathways (e.g., over-oxidation) may require quenching agents .
  • Reproducibility checks : Validate literature procedures with controlled atmosphere (e.g., inert gas) to exclude oxygen interference .

Advanced: What sustainable or green chemistry approaches are applicable to the synthesis of tetrazoloquinoxalines?

Methodological Answer:

  • Electrochemical methods : Avoid metal catalysts and use ethanol/water solvent systems. Ferrocene mediators reduce electricity consumption .
  • Microwave-assisted synthesis : Achieve faster reaction times (minutes vs. hours) with p-TsOH catalysis, reducing energy use .
  • Solvent-free conditions : Explore mechanochemical grinding for solid-state reactions, minimizing waste .

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tetrazolo[1,5-a]quinoxalin-4(5H)-one
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tetrazolo[1,5-a]quinoxalin-4(5H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.